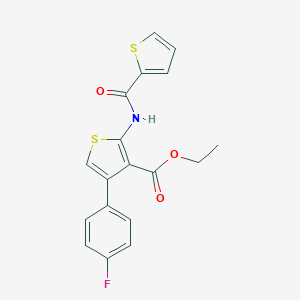![molecular formula C13H19NOS B275156 5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine]](/img/structure/B275156.png)
5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine], also known as MOT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MOT is a spirocyclic compound that contains both adamantane and thiazolidine moieties.
Mechanism of Action
The mechanism of action of 5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine] is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. It has also been found to modulate the activity of ion channels in neurons, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine] has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to inhibit the activity of NF-κB, a transcription factor involved in inflammation. Additionally, 5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine] has been found to induce apoptosis in cancer cells and to inhibit the growth of tumors. It has also been found to improve cognitive function and to have neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine] in lab experiments is its relatively low toxicity. It has been found to have low cytotoxicity and to be well-tolerated in animal studies. Additionally, 5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine] is relatively easy to synthesize and can be produced in high yields. However, one of the limitations of using 5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine] in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experiments.
Future Directions
There are a number of future directions for research on 5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine]. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, viral infections, and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine] and to identify its molecular targets. Finally, the development of new synthesis methods for 5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine] could lead to improved yields and purity, making it more accessible for research and potential therapeutic applications.
Conclusion:
In conclusion, 5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine] is a synthetic compound that has potential applications in various fields, including medicine and neuroscience. Its anti-inflammatory, anti-tumor, and neuroprotective properties make it an attractive candidate for further research. While there are limitations to using 5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine] in lab experiments, its relatively low toxicity and ease of synthesis make it a promising compound for future studies.
Synthesis Methods
The synthesis of 5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine] involves the reaction of 5-methyladamantane-2-thione with ethyl isothiocyanate in the presence of a base. This reaction leads to the formation of the spirocyclic compound, 5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine]. The synthesis of 5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine] has been optimized to produce high yields and purity.
Scientific Research Applications
5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine] has been studied extensively for its potential applications in various fields. One of the most promising applications of 5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine] is in the field of medicine. 5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine] has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. Additionally, 5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine] has been found to have neuroprotective effects and to improve cognitive function.
properties
Molecular Formula |
C13H19NOS |
|---|---|
Molecular Weight |
237.36 g/mol |
IUPAC Name |
5-methylspiro[1,3-thiazolidine-2,2//'-adamantane]-4-one |
InChI |
InChI=1S/C13H19NOS/c1-7-12(15)14-13(16-7)10-3-8-2-9(5-10)6-11(13)4-8/h7-11H,2-6H2,1H3,(H,14,15) |
InChI Key |
GJBVZWMAFHSDEV-UHFFFAOYSA-N |
SMILES |
CC1C(=O)NC2(S1)C3CC4CC(C3)CC2C4 |
Canonical SMILES |
CC1C(=O)NC2(S1)C3CC4CC(C3)CC2C4 |
solubility |
3.4 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl 5-{[(3-chloroanilino)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B275073.png)
![2-{[4-(4-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B275079.png)
![Ethyl 9-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate](/img/structure/B275082.png)
![Ethyl 5-methyl-4-(3-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275084.png)
![3-allyl-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B275086.png)
![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B275090.png)
![methyl 2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275094.png)
![methyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275095.png)
![Diethyl 3-methyl-5-[(4-toluidinocarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B275097.png)
![methyl 2-[(phenylcarbamoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275098.png)
![3-Benzyl-7-(4-methylpiperazin-1-yl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B275100.png)
![3-Amino-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B275103.png)

![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B275108.png)